REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4]([NH2:9])[N:3]=1.OO.[C:12]([O:15]C(=O)C)(=[O:14])[CH3:13]>O1CCCC1>[NH2:9][C:4]1[N:3]([O:15][C:12](=[O:14])[CH3:13])[C:2](=[NH:1])[N:7]=[C:6]([Cl:8])[CH:5]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)Cl)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
while stirring at a temperature of 40° C. in half an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at 60° C. for further two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After evaporating the tetrahydrofuran 50 ml of water
|
Type
|
ADDITION
|
Details
|
are added to the residue
|
Type
|
WAIT
|
Details
|
it is kept in a refrigerator for a night
|
Type
|
CUSTOM
|
Details
|
Thus 4.00 g (57%) of the aimed compound separate
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NC(N1OC(C)=O)=N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.77 g | |
YIELD: PERCENTYIELD | 11% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |